4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-16-4-9-21(20(25)13-16)28-22(30)15-33-24-26-10-11-29(24)18-7-5-17(6-8-18)23(31)27-14-19-3-2-12-32-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOCKVGKGOVNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Sulfanyl Group Incorporation
The sulfanyl linkage between the imidazole and benzamide moieties suggests a nucleophilic substitution or coupling reaction. For instance, a mercapto group (-SH) could substitute a leaving group (e.g., halide) on the imidazole ring, followed by reaction with the benzamide fragment.
Amide Coupling
The benzamide core is likely formed through amide bond formation between a carboxylic acid derivative and an amine. This step may employ coupling reagents (e.g., T3P, EDCl) to activate the carboxyl group, facilitating reaction with the imidazole-sulfanyl intermediate.
Comparative Analysis of Structurally Similar Compounds
Reaction Conditions and Technical Considerations
-
Temperature and Solvents : Reactions may require moderate temperatures (e.g., room temperature to reflux) and polar aprotic solvents (e.g., DMF, THF) to facilitate coupling or cyclization steps.
-
Catalysts : Oxidative agents (e.g., H₂O₂, eosin-Y) or coupling reagents (e.g., T3P) may be used to drive cyclization or amide bond formation .
-
Purification : Column chromatography or crystallization techniques are likely employed to isolate the final product.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of similar imidazole derivatives in exhibiting anticancer properties. For instance, compounds containing imidazole rings have shown effectiveness against various cancer cell lines by inhibiting specific tyrosine kinases involved in cancer progression. The mechanism often involves blocking the signaling pathways that promote cell proliferation and survival, making these compounds promising candidates for further development in cancer therapeutics .
Inhibition of Tyrosine Kinases
The compound may act as an inhibitor of several tyrosine kinases, including c-Abl and Bcr-Abl, which are implicated in certain types of leukemia. The structural similarities with other known inhibitors suggest that it could interfere with the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of imidazole derivatives with chlorinated aromatic amines. This process typically includes steps such as carbamoylation and sulfanylation to introduce the necessary functional groups .
Derivative Exploration
Exploring derivatives of this compound can enhance its biological activity and selectivity. For example, modifications on the furan or imidazole rings can be performed to improve solubility or bioavailability, which are critical factors for therapeutic efficacy .
Antitumor Evaluation
A study evaluating a series of related compounds demonstrated that certain modifications to the imidazole ring significantly increased cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substituents could enhance the binding affinity to target proteins involved in tumor growth .
QSAR Modeling
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of compounds similar to 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide. This computational approach helps in understanding how structural changes can influence activity, guiding future synthesis efforts toward more potent analogs .
Mechanism of Action
The mechanism of action of 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
Uniqueness
4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of a chlorinated phenyl group, an imidazole ring, and a furan moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.
Biological Activity
The compound 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 521.1 g/mol. The structure includes an imidazole ring, a benzamide moiety, and a furan ring, contributing to its diverse biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, N-Heterocycles have been shown to act as promising antiviral agents against various viruses. Compounds in this class demonstrated effective inhibition of viral replication at micromolar concentrations, outperforming standard antiviral drugs like ribavirin in certain assays .
2. Anticancer Potential
Compounds containing the 1,3,4-oxadiazole scaffold have been highlighted for their anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under discussion may exhibit similar mechanisms due to its structural components.
The proposed mechanism of action for this compound involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate signaling pathways critical for cell survival and proliferation.
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally related compounds:
| Study | Compound | Activity | EC50 Value |
|---|---|---|---|
| Compound A | Antiviral | 5–28 μM | |
| Compound B | Anticancer | 9.19 μM | |
| Compound C | Antimicrobial | >1000 μM |
These studies suggest that modifications in the chemical structure significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. How can researchers design a synthetic route for this compound, considering functional group compatibility and reaction conditions?
Methodological Answer: A multi-step synthesis should prioritize protecting sensitive groups (e.g., imidazole, sulfanyl) during coupling reactions. For example, the imidazole ring can be constructed via cyclization of thiourea intermediates under acidic conditions, followed by introducing the benzamide moiety via amide coupling using HATU/DIPEA . Purification may require gradient column chromatography to isolate intermediates, with reaction progress monitored via TLC or LC-MS. Key challenges include avoiding hydrolysis of the carbamoyl group under basic conditions and ensuring regioselectivity during imidazole formation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm regiochemistry of the imidazole ring and furan-methyl linkage. Aromatic protons in the 6.5–8.5 ppm range and imidazole protons near 7.2–7.5 ppm are diagnostic .
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns (e.g., cleavage at the sulfanyl group).
- IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages.
Q. How should researchers assess preliminary biological activity for this compound?
Methodological Answer:
- In vitro assays: Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) or antifungal models (C. albicans). Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values below 10 µM warrant further optimization .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE) and flow chemistry?
Methodological Answer:
- DoE: Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design to identify critical factors. For imidazole cyclization, higher temperatures (80–100°C) in DMF may improve yield but risk decomposition .
- Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., coupling reactions). Residence time optimization (e.g., 30–60 mins) reduces byproduct formation .
Q. How can structural ambiguities (e.g., tautomerism in the imidazole ring) be resolved via crystallography and computational modeling?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve tautomeric forms. The imidazole N–H bond length (~1.02 Å) and planarity confirm 1H-imidazole tautomer dominance .
- DFT Calculations: Compare energy minima of tautomers using Gaussian09 at the B3LYP/6-31G* level. Solvent effects (e.g., DMSO) are modeled via PCM .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?
Methodological Answer:
- Substituent Modification: Replace the furan-2-ylmethyl group with thiophene or pyridine to enhance lipophilicity (logP) and blood-brain barrier penetration.
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the carbamoyl group).
- In Vivo Validation: Prioritize derivatives with >50% tumor growth inhibition in xenograft models and low hepatotoxicity (ALT/AST levels < 2× control) .
Q. How should discrepancies between experimental and computational data (e.g., binding affinity predictions) be addressed?
Methodological Answer:
- Validation via SPR/BLI: Surface plasmon resonance or bio-layer interferometry provide experimental KD values to cross-check docking scores (AutoDock Vina).
- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability. RMSD values >3 Å indicate poor binding pose predictions .
- Meta-Analysis: Compare results across multiple software (e.g., MOE, Glide) to identify consensus binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
